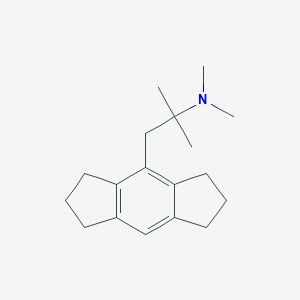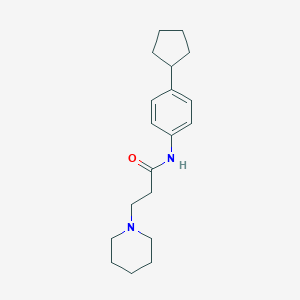![molecular formula C21H26N2O2S B374745 1-(2,8-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374745.png)
1-(2,8-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,8-Dimethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiepin ring system, which is known for its biological activity.
Preparation Methods
The synthesis of 1-(3,8-Dimethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine involves multiple steps. The initial step typically includes the formation of the benzothiepin ring system, followed by the introduction of the dimethoxy groups. The final step involves the attachment of the piperazine ring. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-(3,8-Dimethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,8-Dimethoxy-5,6-dihydrobenzob
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity that can be harnessed for research purposes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,8-Dimethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
Comparison with Similar Compounds
1-(3,8-Dimethoxy-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine can be compared with other compounds that have similar structures or biological activities. Some similar compounds include:
Benzothiepin derivatives: These compounds share the benzothiepin ring system and may have similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring and may have similar pharmacological properties. The uniqueness of 1-(3,8-Dimethoxy-5,6-dihydrobenzo
Properties
Molecular Formula |
C21H26N2O2S |
|---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
1-(3,8-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H26N2O2S/c1-22-8-10-23(11-9-22)19-13-15-12-16(24-2)4-6-20(15)26-21-7-5-17(25-3)14-18(19)21/h4-7,12,14,19H,8-11,13H2,1-3H3 |
InChI Key |
CNYRNWBKXAGLAB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=C(C=CC(=C3)OC)SC4=C2C=C(C=C4)OC |
Canonical SMILES |
CN1CCN(CC1)C2CC3=C(C=CC(=C3)OC)SC4=C2C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-4-(dimethylamino)butanenitrile](/img/structure/B374663.png)
![1-[2-(Acetyloxy)ethyl]-4-[4,4-bis(4-fluorophenyl)butyl]-1,4-dimethylpiperazinediium](/img/structure/B374664.png)
![1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine](/img/structure/B374665.png)

![2-{4-[2-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)ethyl]-1-piperazinyl}ethanol](/img/structure/B374669.png)


![2-[3,4-dichloro-2-(phenylsulfanyl)phenyl]-3-[3,5-dichloro-2-(phenylsulfanyl)phenyl]-N,N-dimethyl-1-propanamine](/img/structure/B374676.png)

![1-(8-Ethyl-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374680.png)
![N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B374682.png)
![1-(8-Ethoxy-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374683.png)

![1-[4-(4-Cyclopentylphenyl)-1-piperazinyl]-2-butanol](/img/structure/B374685.png)
